molecular formula C16H14N2O3 B5682240 2-(((2-Methoxyphenyl)amino)methyl)isoindoline-1,3-dione CAS No. 116594-82-2

2-(((2-Methoxyphenyl)amino)methyl)isoindoline-1,3-dione

Cat. No.: B5682240
CAS No.: 116594-82-2
M. Wt: 282.29 g/mol
InChI Key: FADSQKAEFZVEOI-UHFFFAOYSA-N
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Description

2-(((2-Methoxyphenyl)amino)methyl)isoindoline-1,3-dione is a synthetic organic compound with the molecular formula C16H14N2O3 and a molecular weight of 282.30 g/mol . This compound features an isoindoline-1,3-dione (phthalimide) core, a scaffold recognized in medicinal chemistry for its diverse biological potential . The structure is further modified with a (2-methoxyphenyl)aminomethyl substituent, which may influence its physicochemical properties and interaction with biological targets. While the specific biological data for this compound is limited in the public domain, the phthalimide core is a privileged structure in drug discovery. Research on analogous compounds has demonstrated that phthalimide derivatives can exhibit a range of pharmacological activities, including acting as cyclooxygenase (COX) inhibitors with potential anti-inflammatory and analgesic effects . Other studies have shown that structurally complex molecules incorporating isoindole-dione motifs can be designed as novel antibacterial agents via molecular hybridization strategies . This compound is provided as a research-grade material for use in early discovery and investigative studies. Researchers can utilize it as a building block in organic synthesis or as a reference standard in bioactivity screening projects. This product is sold on an "as-is" basis for Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. The buyer assumes responsibility for confirming product identity and/or purity.

Properties

IUPAC Name

2-[(2-methoxyanilino)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-21-14-9-5-4-8-13(14)17-10-18-15(19)11-6-2-3-7-12(11)16(18)20/h2-9,17H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADSQKAEFZVEOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116594-82-2
Record name 116594-82-2
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((2-Methoxyphenyl)amino)methyl)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . One common method involves the use of phthalic anhydride and various derivatives of aniline in toluene solvent under reflux conditions for 24 hours .

Industrial Production Methods

Industrial production methods for isoindoline-1,3-dione derivatives often focus on green chemistry principles. For example, solventless conditions and simple heating techniques have been developed to synthesize these compounds efficiently . These methods aim to minimize environmental impact while maintaining high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(((2-Methoxyphenyl)amino)methyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different isoindoline-1,3-dione derivatives, while substitution reactions can introduce various functional groups into the compound .

Mechanism of Action

The mechanism of action of 2-(((2-Methoxyphenyl)amino)methyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For example, the compound has been shown to modulate the dopamine receptor D2, which is involved in various neurological processes .

Comparison with Similar Compounds

Analgesic Activity

  • 2-(Phenyl(phenylimino)methyl)isoindoline-1,3-dione (3a): Exhibited 1.6× higher analgesic activity than metamizole sodium in mice, attributed to its planar imino-phenyl group enhancing receptor binding .

Anticancer Activity

  • Control Compounds (Con1–Con3) : IC50 values >200 µM against cancer cells due to lack of urea moieties or trifluoromethyl groups .
  • Urea-Modified Analogues : Compounds with meta-trifluoromethylphenyl triazole substituents showed IC50 values <50 µM, highlighting the importance of electron-withdrawing groups .

Tyrosinase Inhibition

  • Triazole Derivatives (6m, 6k) : IC50 values of ~26 µM due to competitive binding in the enzyme active site .
  • Methoxy-Substituted Derivatives: No direct data, but methoxy groups are less electron-withdrawing than nitro or bromo substituents, likely reducing inhibitory potency .

Antimicrobial Activity

  • 2-((4-Acetylphenylamino)methyl)isoindoline-1,3-dione: Demonstrated broad-spectrum activity against gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • 2-(Dimethylaminomethyl)isoindoline-1,3-dione: Cobalt(II) and nickel(II) complexes showed enhanced antimicrobial efficacy compared to the parent ligand, suggesting metal coordination improves bioavailability .

Physicochemical Properties

  • NMR Data : The ¹H NMR of 2-methoxy derivatives typically shows a singlet at δ ~3.8 ppm for the methoxy group, with aromatic protons in δ 6.8–7.5 ppm .
  • Solubility : Methoxy groups improve aqueous solubility compared to halogenated analogues (e.g., 2,4-dichloro derivatives) but reduce lipophilicity .

Biological Activity

2-(((2-Methoxyphenyl)amino)methyl)isoindoline-1,3-dione is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an isoindoline core, which is known for various biological activities. Its structure can be represented as follows:

C15H16N2O2\text{C}_{15}\text{H}_{16}\text{N}_2\text{O}_2

This compound is characterized by the presence of a methoxy group and an amino group, which are crucial for its biological interactions.

1. Antipsychotic Properties

Recent studies have highlighted the potential antipsychotic effects of isoindoline derivatives. For instance, a related compound demonstrated significant affinity towards serotonin receptors (5-HT1A and 5-HT7), suggesting that modifications in the isoindoline structure can enhance receptor binding and activity .

2. Enzyme Inhibition

Isoindoline derivatives, including 2-(((2-Methoxyphenyl)amino)methyl)isoindoline-1,3-dione, have shown promise as phosphodiesterase (PDE) inhibitors. PDE10A inhibition has been linked to therapeutic effects in schizophrenia and other neuropsychiatric disorders. In vitro studies indicated that certain isoindole derivatives exhibited up to 92% inhibition at a concentration of 10 µM .

3. Antimicrobial Activity

The compound's structural analogs have been tested for antimicrobial properties. Some derivatives demonstrated activity against various bacterial strains, indicating that modifications in the isoindoline structure could lead to enhanced antibacterial efficacy .

The biological activity of 2-(((2-Methoxyphenyl)amino)methyl)isoindoline-1,3-dione can be attributed to several mechanisms:

  • Receptor Modulation : The interaction with serotonin receptors suggests a mechanism involving neurotransmitter modulation, which is critical for mood regulation and psychotropic effects.
  • Enzyme Interaction : As a PDE inhibitor, this compound may affect cyclic nucleotide levels within cells, influencing various signaling pathways associated with cell proliferation and apoptosis.
  • Antioxidant Activity : Preliminary studies indicate potential antioxidant properties, which could contribute to its protective effects against oxidative stress-related diseases.

Case Studies and Research Findings

StudyFindings
Study on PDE Inhibition Isoindole derivatives showed significant inhibition of PDE10A with varying degrees of potency based on structural modifications .
Antimicrobial Testing Derivatives exhibited notable antibacterial activity against E. coli and Staphylococcus aureus in vitro.
Serotonin Receptor Binding Compounds structurally similar to 2-(((2-Methoxyphenyl)amino)methyl)isoindoline-1,3-dione showed high affinity for serotonin receptors, indicating potential use in treating mood disorders .

Q & A

Q. What are the standard synthetic routes for 2-(((2-Methoxyphenyl)amino)methyl)isoindoline-1,3-dione, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting isoindoline-1,3-dione derivatives with 2-methoxyaniline precursors in the presence of a catalyst (e.g., acetic acid or p-toluenesulfonic acid) under reflux conditions . Optimization can be achieved using Design of Experiments (DoE) methodologies, such as factorial design, to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. Response surface methodology (RSM) further refines these parameters to maximize yield and purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): 1H^1H- and 13C^{13}C-NMR confirm structural integrity by identifying proton environments (e.g., methoxy group at δ 3.8–4.0 ppm) and carbonyl resonances (δ 165–175 ppm) .
  • X-ray Diffraction (XRD): Single-crystal XRD provides precise bond lengths and angles, validating the spatial arrangement of the isoindoline-dione core and methoxyphenyl substituent .
  • Infrared Spectroscopy (IR): Stretching frequencies for C=O (~1700 cm1^{-1}) and N-H (~3300 cm1^{-1}) bonds confirm functional groups .

Q. What preliminary biological screening methods are recommended for assessing its bioactivity?

  • In vitro assays: Test cytotoxicity using MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to identify antiproliferative potential .
  • Enzyme inhibition studies: Use fluorescence-based assays to evaluate interactions with target enzymes (e.g., kinases, proteases) .
  • Molecular docking: Perform preliminary docking simulations with proteins (e.g., BCL-2, EGFR) to predict binding affinities and guide experimental validation .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) elucidate electronic properties and reactivity?

DFT calculations (e.g., B3LYP/6-311++G(d,p)) model frontier molecular orbitals (HOMO-LUMO), predicting electrophilic/nucleophilic sites. For example, the isoindoline-dione core’s electron-deficient nature may drive charge-transfer interactions. Mulliken charge analysis identifies electron-rich regions (e.g., methoxy oxygen), guiding derivatization strategies . Molecular electrostatic potential (MEP) maps visualize reactive hotspots for electrophilic attacks .

Q. What strategies resolve contradictions in experimental data (e.g., conflicting reactivity or bioactivity results)?

  • Statistical analysis: Apply ANOVA or Tukey’s HSD test to assess variability in replicate experiments .
  • Cross-validation: Compare computational predictions (e.g., DFT reaction pathways) with experimental outcomes to identify outliers .
  • Meta-analysis: Aggregate data from multiple studies (e.g., solvent effects on reaction yields) to discern trends and isolate confounding variables .

Q. How can reaction mechanisms involving this compound be validated experimentally and computationally?

  • Kinetic studies: Monitor reaction progress via HPLC or UV-Vis spectroscopy to derive rate constants and propose mechanisms (e.g., SN2 vs. radical pathways) .
  • Transition state analysis: Use DFT to calculate activation energies for hypothesized intermediates, validating pathways through frequency calculations (no imaginary frequencies) .
  • Isotopic labeling: Track 18O^{18}O-labeled carbonyl groups in hydrolysis reactions to confirm cleavage sites .

Q. What methodologies assess its pharmacokinetic (PK) and pharmacodynamic (PD) profiles?

  • ADME studies:
    • Absorption: Caco-2 cell monolayer assays predict intestinal permeability .
    • Metabolism: Use liver microsomes to identify cytochrome P450-mediated oxidation pathways .
  • Pharmacodynamics: Pair in vivo efficacy studies (e.g., xenograft models) with PK sampling to establish dose-response relationships .

Q. How do crystallographic data complement computational structural predictions?

XRD-derived bond lengths (e.g., C-N = 1.35 Å) validate DFT-optimized geometries. Discrepancies >0.05 Å may indicate lattice packing effects or computational basis set limitations. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., hydrogen bonds, π-π stacking), informing solubility and crystal engineering strategies .

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